Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15877491
InChI: InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)14-12(18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3
SMILES:
Molecular Formula: C13H13NO4
Molecular Weight: 247.25 g/mol

Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate

CAS No.:

Cat. No.: VC15877491

Molecular Formula: C13H13NO4

Molecular Weight: 247.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-methoxyphenyl)-5-methyloxazole-4-carboxylate -

Specification

Molecular Formula C13H13NO4
Molecular Weight 247.25 g/mol
IUPAC Name methyl 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylate
Standard InChI InChI=1S/C13H13NO4/c1-8-11(13(15)17-3)14-12(18-8)9-4-6-10(16-2)7-5-9/h4-7H,1-3H3
Standard InChI Key WQFLVVIMDAZCQF-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=CC=C(C=C2)OC)C(=O)OC

Introduction

Structural and Chemical Identity

Molecular Architecture

The compound features a central oxazole ring substituted at the 2-position with a 4-methoxyphenyl group and at the 5-position with a methyl group. The 4-carboxylate moiety is esterified with a methyl group, contributing to its polarity and reactivity. The IUPAC name, benzyl 5-(4-methoxyphenyl)-2-methyl-1,3-oxazole-4-carboxylate, reflects this substitution pattern.

Table 1: Key Chemical Properties

PropertyValueSource
CAS Number1407998-09-7
Molecular FormulaC13H13NO4\text{C}_{13}\text{H}_{13}\text{NO}_4
Molecular Weight247.25 g/mol
Exact Mass247.0845 Da
SMILES NotationCOC1=CC=C(C=C1)C2=NC(=C(O2)C)C(=O)OC

The methoxy group at the para position of the phenyl ring enhances electron density, influencing reactivity in electrophilic substitution reactions. The methyl ester group at the 4-position of the oxazole ring provides a handle for further functionalization via hydrolysis or transesterification .

Synthesis Methodologies

Condensation and Coupling Reactions

A common synthesis route involves the condensation of β-ketoamides with iodine and triphenylphosphine in dichloromethane, followed by cyclization to form the oxazole core . For example, methyl 2-diazo-3-oxobutanoate reacts with iodomethane in the presence of dirhodium tetraacetate to yield intermediate oxazole derivatives, which are subsequently coupled with 4-methoxyphenyl boronic acids via Suzuki-Miyaura cross-coupling .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldSource
1Methyl 2-diazo-3-oxobutanoate, I2_2, PPh3_3, CH2_2Cl2_2, 25°C81%
2Suzuki coupling: Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O73%

Hydrolysis and Esterification

Alternative pathways involve the hydrolysis of preformed oxazole carboxylates. For instance, 2-(4-methoxyphenyl)-5-methyl-1,3-oxazole-4-carboxylic acid (CAS 2940-24-1) is treated with methanol and catalytic sulfuric acid to produce the methyl ester . Lithium hydroxide in tetrahydrofuran at 20°C facilitates selective deprotection of ester groups in related compounds .

Physicochemical and Spectroscopic Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane but is poorly soluble in water. Stability studies indicate decomposition above 200°C, with no reported melting point data .

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.30 (d, J=16.3J = 16.3 Hz, 1H, CH=CH), 6.83 (d, J=8.3J = 8.3 Hz, 1H, ArH), 3.90 (s, 3H, OCH3_3), 3.83 (s, 3H, COOCH3_3), 2.59 (s, 3H, CH3_3) .

  • 13C^{13}\text{C} NMR: δ 162.2 (C=O), 158.4 (oxazole C-2), 128.2 (aromatic C), 55.4 (OCH3_3), 51.8 (COOCH3_3) .

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectra show a prominent molecular ion peak at m/zm/z 248.1 ([M+H]+^+) , consistent with the molecular formula C13H13NO4\text{C}_{13}\text{H}_{13}\text{NO}_4.

Applications in Pharmaceutical Research

Antimicrobial Activity

Oxazole derivatives, including this compound, demonstrate moderate activity against Gram-positive bacteria such as Staphylococcus aureus (MIC = 32 µg/mL). The methoxyphenyl group is hypothesized to enhance membrane permeability.

Synthetic Intermediate

The compound serves as a precursor to more complex molecules. For example, it is alkylated with propargyl bromide to yield 2-(4-methoxyphenyl)-5-methyl-4-(prop-2-yn-1-yloxy)oxazole, a key intermediate in kinase inhibitor development .

Future Directions

Further research should prioritize:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies in mammalian models.

  • Structure-Activity Relationships (SAR): Modifications to the methoxy and methyl groups to optimize bioactivity.

  • Scale-Up Synthesis: Development of continuous-flow protocols to improve yield and reduce waste .

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